molecular formula C12H15NO2S B14697403 3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid CAS No. 24087-90-9

3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid

Katalognummer: B14697403
CAS-Nummer: 24087-90-9
Molekulargewicht: 237.32 g/mol
InChI-Schlüssel: LBQCHSHMFDPQTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom

Vorbereitungsmethoden

One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents.

Analyse Chemischer Reaktionen

3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or other therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(2-Cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin These compounds share the thiazole ring structure but differ in their substituents, leading to unique biological activities and applications

Eigenschaften

CAS-Nummer

24087-90-9

Molekularformel

C12H15NO2S

Molekulargewicht

237.32 g/mol

IUPAC-Name

3-(2-cyclohexyl-1,3-thiazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C12H15NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15)

InChI-Schlüssel

LBQCHSHMFDPQTE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=NC(=CS2)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.